6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde

Kinase Inhibition Neurobiology Cancer Research

Sourcing a validated, high-affinity TrkA inhibitor for pain or oncology HTS campaigns often means compromising on potency or batch consistency. 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde (CAS 1361968-40-2) solves this with a confirmed IC₅₀ of 22.2 nM against TrkA kinase. - Achieves a robust assay window as a positive control or starting scaffold for TrkA-targeted therapies. - Serves as a privileged nicotinamidase inhibitor scaffold for anti-tubercular and anti-malarial drug discovery. - The reactive aldehyde handle enables rapid derivative library synthesis (Schiff bases, alcohols, PROTACs) for target engagement studies. - Available in 98% purity with comprehensive quality documentation, ensuring reproducibility across experiments and simplifying procurement audits.

Molecular Formula C13H8F3NO3
Molecular Weight 283.2 g/mol
CAS No. 1361968-40-2
Cat. No. B1459634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde
CAS1361968-40-2
Molecular FormulaC13H8F3NO3
Molecular Weight283.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=NC=C(C=C2)C=O)OC(F)(F)F
InChIInChI=1S/C13H8F3NO3/c14-13(15,16)20-11-4-2-10(3-5-11)19-12-6-1-9(8-18)7-17-12/h1-8H
InChIKeyIJTTXVGDXUKPPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde Procurement Data


6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde (CAS 1361968-40-2) is a fluorinated aromatic aldehyde featuring a trifluoromethoxy (-OCF₃) group at the para position of a phenoxy moiety linked to a nicotinaldehyde core . This specific substitution pattern distinguishes it from other nicotinaldehyde derivatives and is foundational to its reported biological activity. The compound has a molecular weight of 283.20 g/mol, a molecular formula of C₁₃H₈F₃NO₃, and is typically available as a yellow to pale yellow oil or solid with commercial purity specifications reaching 98% .

01 TrkA kinase signaling pathway study context
02 NAD+ salvage pathway screening (nicotinamidase class)
03 Cell-model endpoint review (differentiation mechanism)

Non-Substitutability of 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde


The substitution of 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde with structurally similar analogs is not scientifically valid due to its unique and highly potent inhibition of TrkA kinase (IC₅₀ = 22.2 nM) [1]. This quantitative activity is a direct function of its specific trifluoromethoxy-phenoxy substitution pattern, which is absent in generic nicotinaldehyde or compounds with alternative substitutions (e.g., -CF₃, -Cl, or unsubstituted phenyl) [2]. While the nicotinaldehyde core confers a class-level ability to inhibit nicotinamidase enzymes, the 6-(4-(trifluoromethoxy)phenoxy) variant provides a distinct, target-specific potency profile. Replacing it with a less potent analog would compromise the biological outcome in assays requiring high-affinity TrkA engagement, making it a non-interchangeable reagent for targeted research programs.

Target Compound
The para-oxygen bridge in the phenoxy tail is critical for maintaining high TrkA affinity. Shifting to a phenyl linker (CVM-05-002 analog) significantly alters target selectivity toward PI5P4Kα, limiting direct interchangeability.
Generic Core
Using an unsubstituted nicotinaldehyde core omits the steric and electronic contributions of the 4-(trifluoromethoxy)phenoxy group. This may abolish potent TrkA engagement and shift the cellular response from differentiation to apoptosis.
Alternative Analog
Compounds with -CF₃ or -Cl substitutions lack the extended oxygen-linked para-aryl geometry. The critical thiohemiacetal binding in NAD+ salvage pathways may not be replicated without this specific aldehyde context.

6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde Procurement Evidence


Potent TrkA Inhibition

In a direct enzyme-linked immunosorbent assay (ELISA) at pH 7.5, 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde demonstrated an IC₅₀ of 22.2 nM against human TrkA kinase [1]. This high potency is a key differentiator. A structurally related analog, 5-(4-(Trifluoromethoxy)phenyl)nicotinaldehyde (CVM-05-002), shows potent inhibition of the distinct PI5P4Kα kinase with an IC₅₀ of 270 nM . While not a direct head-to-head on the same target, this cross-target comparison illustrates how minor changes in the substitution pattern on the nicotinaldehyde core (para-phenoxy vs. para-phenyl) dramatically shift target selectivity and potency by over an order of magnitude. The 22.2 nM IC₅₀ value positions this compound as a sub-100 nM tool for TrkA research [1].

TrkA Inhibition
Cross-study comparable
IC₅₀ 22.2 nM
Supports TrkA pathway-response interpretation
ELISA assay context, pH 7.5, human TrkA kinase
Kinase Inhibition Neurobiology Cancer Research Pain Signaling

Nicotinamidase Class-Level Inhibition

As a member of the nicotinaldehyde class, this compound is a potent competitive inhibitor of nicotinamidase enzymes, which are essential for NAD⁺ salvage pathways in many pathogenic microbes but absent in mammals [1]. Comprehensive enzymatic studies demonstrate that nicotinaldehyde derivatives bind to various nicotinamidase enzymes (from S. pneumoniae, C. elegans, P. falciparum, etc.) with Kᵢ values ranging from low nanomolar to low micromolar [1]. The inhibition occurs via formation of a stable thiohemiacetal complex with the active site cysteine, a mechanism confirmed by kinetic and structural analysis [1]. While direct Kᵢ data for 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde is not available, its classification as a nicotinaldehyde derivative strongly implies comparable inhibitory potential, a class-level property not shared by nicotinamide analogs or other aldehyde scaffolds [1].

Nicotinamidase Inhibition
Class-level inference
Low nM – µM Ki (class-level)
Supports NAD+ salvage pathway screening context
Data to verify for this specific substituent
Antimicrobial Drug Discovery Enzymology Metabolic Research Infectious Disease

HL-60 Cell Differentiation Induction

6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde exhibits a unique biological profile by inducing differentiation in undifferentiated cells, a property distinct from simple cytotoxic compounds [1]. Specifically, it has demonstrated pronounced activity in arresting the proliferation of undifferentiated HL-60 human leukemia cells and inducing their differentiation toward a monocytic lineage [1]. This contrasts with the activity of simpler nicotinaldehyde and picolinaldehyde derivatives, which have been shown to induce apoptosis in HL-60 cells rather than differentiation [2]. This functional switch from apoptosis to differentiation, potentially attributable to the unique 6-(4-trifluoromethoxy)phenoxy substitution, represents a valuable differentiator for research applications.

HL-60 Cell Response
Cross-study comparable
Differentiation (Monocytic)
Supports cell-model endpoint interpretation
Contrasts with simpler analogs that induce apoptosis
Cancer Biology Epigenetics Leukemia Research Cell Differentiation

6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde Application Scenarios


High-Throughput Screening for TrkA Inhibitors

The validated 22.2 nM IC₅₀ against TrkA [1] makes this compound an ideal positive control or starting scaffold for HTS campaigns aimed at discovering novel TrkA inhibitors. Its potency ensures a robust assay signal, and its structural features can guide medicinal chemistry optimization for pain management or oncology programs targeting TrkA-driven tumors.

Antimicrobial Lead Optimization for NAD⁺ Salvage

The class-level evidence of potent nicotinamidase inhibition [1] positions this compound as a privileged scaffold for developing new antibiotics against pathogens like M. tuberculosis and P. falciparum. The aldehyde group is a critical warhead for covalent enzyme modification, and the trifluoromethoxy-phenoxy moiety can be systematically modified to improve target selectivity and pharmacokinetic properties.

Differentiation Therapies for Leukemia

Its demonstrated ability to induce monocytic differentiation in HL-60 cells [1], in contrast to the pro-apoptotic activity of simpler analogs [2], makes it a valuable chemical probe for studying the signaling pathways governing cell fate decisions in leukemia. This application leverages a unique functional property not commonly found in related compounds.

Synthesis of Chemical Probes and Bioconjugates

The reactive aldehyde group provides a versatile handle for generating a diverse library of derivatives (e.g., Schiff bases, alcohols, carboxylic acids) [1]. This reactivity, combined with the biological activity of the core scaffold, makes it a strategic building block for creating affinity probes, PROTACs (Proteolysis Targeting Chimeras), or fluorescently labeled analogs for target engagement studies.

Application
Selection Property
Validation Focus
TrkA Signal Transduction Research
Kinase selectivity assay context
TrkA target engagement validation
NAD+ Salvage Pathway Studies
Aldehyde warhead for enzyme binding
Nicotinamidase class-level inhibition screening
Cell Differentiation Mechanism Studies
Monocytic differentiation profile
Cell-model endpoint response review
Chemical Probe & Library Synthesis
Aldehyde group for bioconjugation
Building block reactivity & selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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